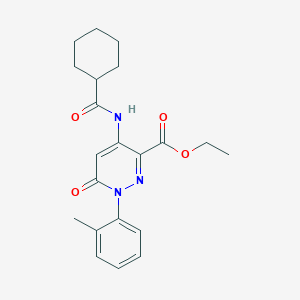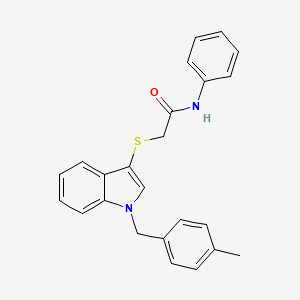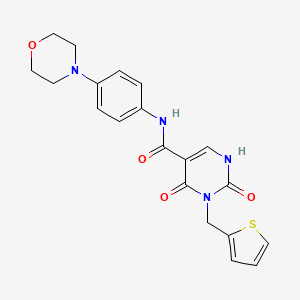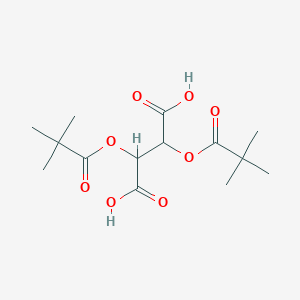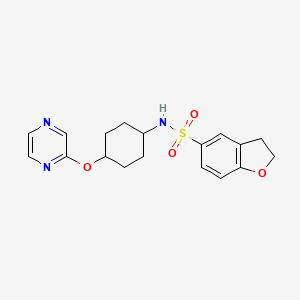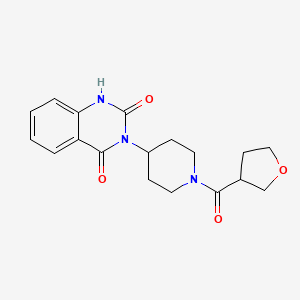
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TQD, and it has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of TQD involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. TQD has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle progression and gene expression. TQD also inhibits the activity of phosphoinositide 3-kinase (PI3K) and Akt signaling pathways, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
TQD has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation in the heart, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. TQD has also been shown to have a neuroprotective effect by reducing neuronal damage and increasing the levels of brain-derived neurotrophic factor (BDNF).
実験室実験の利点と制限
One of the main advantages of TQD is its potential use in various fields such as cancer research, neurological disorders, and cardiovascular diseases. TQD has been shown to be effective in inhibiting the growth and proliferation of cancer cells, reducing oxidative stress and inflammation in the heart, and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, one of the limitations of TQD is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of TQD. One of the future directions is to study the potential use of TQD in combination with other drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another future direction is to study the potential use of TQD in drug delivery systems, such as nanoparticles, to improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of TQD and its potential side effects in vivo.
Conclusion:
In conclusion, TQD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of TQD involves the reaction of 4-(4-chlorophenyl)-6,7-dimethoxyquinazoline-2-carboxylic acid with 1-(tetrahydrofuran-3-carbonyl)piperidine in the presence of a coupling agent. TQD has been studied extensively for its potential applications in cancer research, neurological disorders, and cardiovascular diseases. The mechanism of action of TQD involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. TQD has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of TQD, including its potential use in combination with other drugs, drug delivery systems, and further studies on its mechanism of action and side effects.
合成法
The synthesis of TQD involves the reaction of 4-(4-chlorophenyl)-6,7-dimethoxyquinazoline-2-carboxylic acid with 1-(tetrahydrofuran-3-carbonyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure TQD.
科学的研究の応用
TQD has been studied extensively for its potential applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases. In cancer research, TQD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. TQD has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, TQD has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-[1-(oxolane-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(12-7-10-25-11-12)20-8-5-13(6-9-20)21-17(23)14-3-1-2-4-15(14)19-18(21)24/h1-4,12-13H,5-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMGGRGFOPEODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

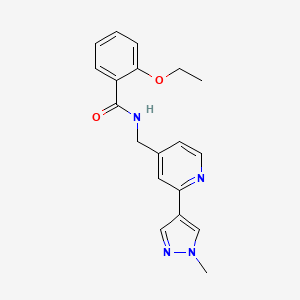
![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)
![4-{[(Furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2902063.png)
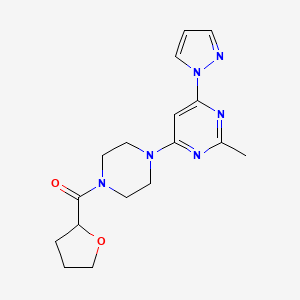

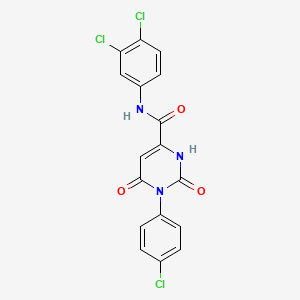
![2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B2902071.png)

